molecular formula C25H25N3O3 B4922924 1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

Cat. No.: B4922924
M. Wt: 415.5 g/mol
InChI Key: DPFFVNYRZKCMNU-UHFFFAOYSA-N
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Description

1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrophenyl group and a diphenylpropanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl group is then introduced through a substitution reaction, followed by the addition of the diphenylpropanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further modified for specific applications .

Scientific Research Applications

1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for studying and potentially treating pigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21)27-17-15-26(16-18-27)22-11-13-23(14-12-22)28(30)31/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFFVNYRZKCMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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